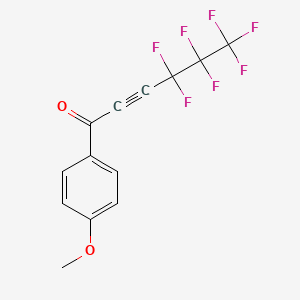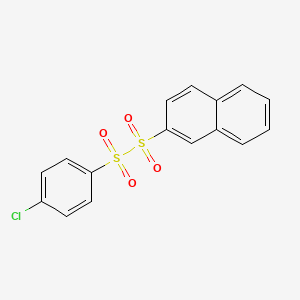
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structural features This compound contains a chlorophenyl group, a naphthyl group, and two tetraoxo-disulfane groups
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chlorophenyl Group: This can be achieved through chlorination reactions using reagents such as thionyl chloride or sulfuryl chloride.
Introduction of the Naphthyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using naphthalene derivatives.
Formation of the Tetraoxo-Disulfane Groups: This can be accomplished through oxidation reactions using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the tetraoxo-disulfane groups to thiol or sulfide groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane exerts its effects involves its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and context. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but different substituents, leading to variations in reactivity and applications.
Other disulfane compounds: Compounds with different aryl or alkyl groups attached to the disulfane moiety, which may exhibit different chemical and biological properties.
Eigenschaften
CAS-Nummer |
91222-53-6 |
|---|---|
Molekularformel |
C16H11ClO4S2 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C16H11ClO4S2/c17-14-6-9-15(10-7-14)22(18,19)23(20,21)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
InChI-Schlüssel |
JHCRVPXNYGPYQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


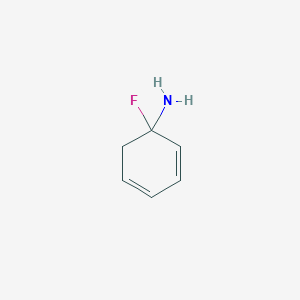
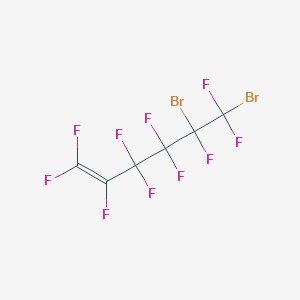
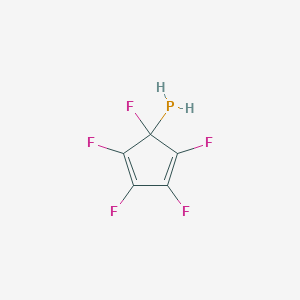
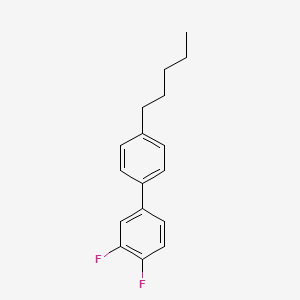
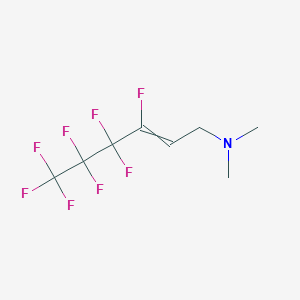

![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
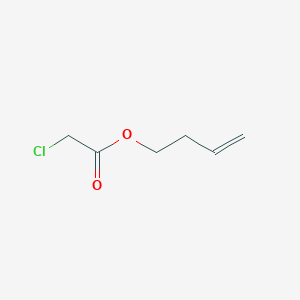
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
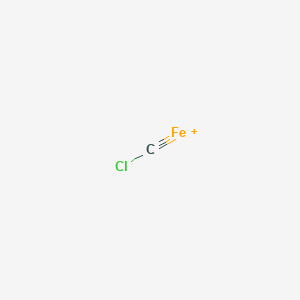
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
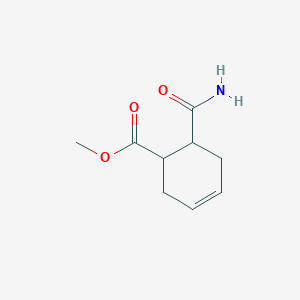
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)
